3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining pyrazolo[1,5-a]pyrimidine with imidazole and chlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate substituted hydrazines with 4-chlorobenzaldehyde, followed by cyclization with 2-methyl-5-phenylpyrimidine. The imidazole ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but may lack the imidazole or chlorophenyl groups.
Uniqueness
3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H16ClN5 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-imidazol-1-yl-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H16ClN5/c1-15-21(17-7-9-18(23)10-8-17)22-25-19(16-5-3-2-4-6-16)13-20(28(22)26-15)27-12-11-24-14-27/h2-14H,1H3 |
InChI Key |
WCGXCVYSPNGUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.